1-(4,7-Dichloro-quinolin-3-yl)-ethanone

Description

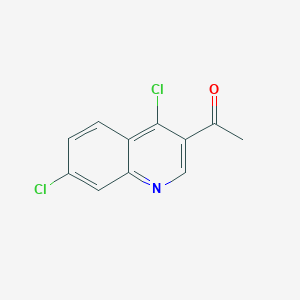

1-(4,7-Dichloro-quinolin-3-yl)-ethanone is a chlorinated quinoline derivative characterized by a quinoline core substituted with chlorine atoms at positions 4 and 7 and an acetyl (ethanone) group at position 3. This structural motif is critical for its physicochemical and biological properties.

The synthesis of analogous compounds often involves condensation reactions, as seen in , where aldehydes react with aminoquinolinones in methanol under reflux to form crystalline products (yields: 65–89%) . For this compound, similar methodologies may apply, leveraging halogenated precursors and optimized reaction conditions to ensure regioselective chlorination.

Properties

Molecular Formula |

C11H7Cl2NO |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

1-(4,7-dichloroquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-4-7(12)2-3-8(10)11(9)13/h2-5H,1H3 |

InChI Key |

YRFMLXLGBHNZFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the functionalization of a suitably substituted quinoline precursor, often starting from 4,7-dichloroquinoline or related derivatives. The key synthetic step is the introduction of the ethanone (acetyl) group at the 3-position of the quinoline ring.

Method Based on Aminoacetophenone Condensation

One well-documented method involves the condensation of 4,7-dichloroquinoline with aminoacetophenone derivatives under reflux conditions in ethanol, yielding the corresponding amino-substituted acetophenone quinoline derivatives, which can be further converted to the target ethanone compound.

- Procedure:

- Dissolve 4,7-dichloroquinoline (0.5 g, 2.5 mmol) in dry ethanol.

- Add 4-aminoacetophenone (0.37 g, 2.75 mmol) to the solution.

- Reflux the mixture at 80–85 °C with constant stirring for 9 hours.

- Filter the product, wash with ethanol and diethyl ether, and recrystallize from ethanol-methanol (2:1) to purify.

This method yields ligands such as 4-[(7-chloroquinolin-4-yl)amino]acetophenone and similar compounds, which are closely related to the target ethanone structure, suggesting a pathway to this compound via further functional group transformations.

Friedländer Quinoline Synthesis Adaptation

Another approach involves the Friedländer quinoline synthesis, a classical method for quinoline ring construction, adapted for substituted quinolines with acetyl groups:

- Procedure:

- React 2-aminobenzophenone derivatives with diketones such as pentan-2,3-dione in the presence of polyphosphoric acid as a catalyst under solvent-free conditions at 90 °C for 1 hour.

- Quench the reaction with saturated sodium carbonate solution, extract with dichloromethane, dry, and purify by recrystallization.

While this method was demonstrated for 1-(4-phenylquinolin-2-yl)propan-1-one, the analogous strategy can be applied to 4,7-dichloroquinoline derivatives to introduce ethanone groups at the 3-position, as the Friedländer synthesis is versatile for quinoline functionalization.

Reaction Conditions and Optimization

Analytical Characterization and Research Outcomes

The synthesized this compound and related derivatives have been characterized using a range of spectroscopic techniques, confirming the structure and purity:

- Infrared Spectroscopy (IR): Identification of characteristic ketone carbonyl stretch (~1690–1700 cm⁻¹) and quinoline ring vibrations.

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.

- Elemental Analysis: Confirms the expected chlorine content and overall molecular formula.

Computational studies, such as density functional theory (DFT), have been applied to related quinoline ethanone derivatives to explore molecular geometry, electronic properties, and reactive sites, providing insights into the compound's chemical behavior.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4,7-Dichloro-quinolin-3-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Sodium borohydride, methanol, and room temperature.

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and elevated temperatures.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: 1-(4,7-Dichloro-quinolin-3-yl)-ethanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone depends on its specific biological target

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors to modulate their activity.

DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimalarial activity by improving target binding .

- Methoxy groups (e.g., 7-OMe in ) modulate solubility and enzyme inhibition .

- Thioether and thione groups () contribute to redox activity and increased potency .

Scaffold Variations

The quinoline scaffold is compared to indole, imidazo-pyridine, and isoquinoline systems:

Key Observations :

- The imidazo-pyridine scaffold () is partially isosteric to pyrido-pyrimidone, retaining activity, which underscores the importance of spatial compatibility .

- Indole derivatives () outperform quinoline-based drugs like chloroquine, likely due to enhanced π-π stacking with heme targets .

Physicochemical Properties

Key Observations :

- Aldehyde condensations () and alkylations () are efficient for quinoline derivatives.

- Halogenation steps (e.g., introducing 4,7-dichloro groups) may require harsh conditions, affecting yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.